N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide
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Overview
Description
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dibenzofuran core, which is known for its stability and aromaticity, combined with a sulfonyl isonicotinamide moiety, which imparts additional functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The sulfonylation step involves the introduction of the sulfonyl group using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the coupling of the sulfonylated dibenzofuran with isonicotinamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and coupling steps, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Sulfide derivatives with reduced sulfonyl groups.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site, or allosteric inhibition, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)benzamide
- N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)pyridine
Uniqueness
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide is unique due to its combination of a dibenzofuran core with a sulfonyl isonicotinamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific binding affinity to molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-17-14-19(3)26(15-18(17)2)34(31,32)29(27(30)20-10-12-28-13-11-20)21-8-9-25-23(16-21)22-6-4-5-7-24(22)33-25/h8-16H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCNSWZVKYCVSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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